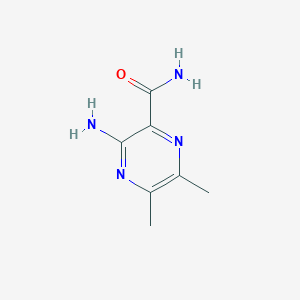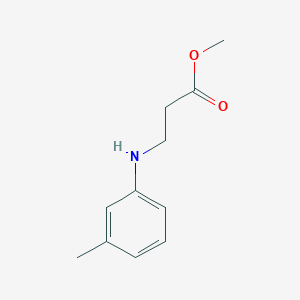
Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate: is an organic compound characterized by the presence of two 1,1-dioxido-2,3-dihydrothiophen-3-yl groups attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves the reaction of 1,1-dioxido-2,3-dihydrothiophen-3-yl derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent. Its stability and reactivity profile make it suitable for conjugation with therapeutic molecules, enhancing their efficacy and targeting capabilities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Wirkmechanismus
The mechanism of action of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carbonate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dioxido-2,3-dihydrothiophen-3-yl carbamate
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Uniqueness: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is unique due to the presence of two sulfone groups and a carbonate moiety in its structure. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds. The dual sulfone groups enhance its reactivity and stability, while the carbonate moiety provides a platform for further functionalization.
Eigenschaften
Molekularformel |
C9H10O7S2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate |
InChI |
InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
ANVGIHAAPGRSIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-](/img/structure/B12119353.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)
![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)


![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)


